Salaceyin B
Description
Salaceyin B (C₁₉H₃₁O₃, molecular weight 305.4 g/mol) is a cytotoxic 6-alkylsalicylic acid derivative isolated from the endophytic actinobacterium Streptomyces laceyi MS53 . Structurally, it features a hydroxyl (-OH) and carboxyl (-COOH) group at the aromatic ring’s ortho position, with a branched ethyl (R = CH₂CH₃) alkyl chain at the 6-position (Figure 1) . This compound exhibits notable bioactivity, particularly against human breast cancer (SKBR3) cells, with an IC₅₀ value indicating moderate cytotoxicity . Its isolation and characterization involved advanced techniques such as high-resolution mass spectrometry (HRFABMS), nuclear magnetic resonance (NMR), and preparative HPLC .
Properties
Molecular Formula |
C19H30O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-hydroxy-6-(9-methylundecyl)benzoic acid |
InChI |
InChI=1S/C19H30O3/c1-3-15(2)11-8-6-4-5-7-9-12-16-13-10-14-17(20)18(16)19(21)22/h10,13-15,20H,3-9,11-12H2,1-2H3,(H,21,22) |
InChI Key |
PLPPZISNYKGAQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Synonyms |
salaceyin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Salaceyin A
Salaceyin A (C₁₈H₂₉O₃, molecular weight 291.4 g/mol) is the closest structural analogue of Salaceyin B, differing only in the alkyl chain length (R = CH₃ vs. R = CH₂CH₃) (Table 1) . This minor structural variation significantly impacts physicochemical properties:
Table 1. Structural and Bioactive Comparison of this compound and A
Functional Analogues: Other Alkylsalicylic Acids
This compound belongs to the 6-alkylsalicylic acid family, which includes bioactive compounds with varying alkyl chains (Table 2). Key comparisons include:
- 6-Methylsalicylic Acid (C₈H₈O₃): A simpler analogue with a methyl group (R = CH₃). It exhibits antibacterial properties but lower cytotoxicity (IC₅₀ > 50 μM in SKBR3) due to reduced lipophilicity .
- Linoleamide (C₁₈H₃₁NO): A fatty acid derivative with a similar molecular weight (281.4 g/mol) but distinct amide functional group. While non-cytotoxic, it modulates neurological targets, highlighting how functional group variation diversifies bioactivity .
Table 2. Functional Comparison with Other Alkylsalicylic Acids
| Compound | Alkyl Chain | Key Bioactivity | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | CH₂CH₃ | Cytotoxic (SKBR3) | 305.4 |
| 6-Methylsalicylic Acid | CH₃ | Antibacterial | 152.1 |
| 6-Propylsalicylic Acid | CH₂CH₂CH₃ | Anti-inflammatory* | 194.2 |
| Linoleamide | C₁₇H₃₁ | Neuromodulatory | 281.4 |
Mechanistic and Pharmacokinetic Insights
- Cytotoxicity Mechanism: this compound likely disrupts cancer cell membranes or intracellular targets via its hydrophobic alkyl chain, a mode shared with other alkylsalicylic acids . In contrast, linoleamide’s amide group enables hydrogen bonding with neuronal receptors, illustrating divergent mechanisms .
- Metabolic Stability: The ethyl chain in this compound may slow hepatic oxidation compared to Salaceyin A, extending its half-life.
Q & A
Q. How can researchers ensure compliance with journal requirements when publishing this compound findings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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